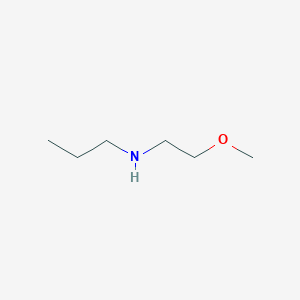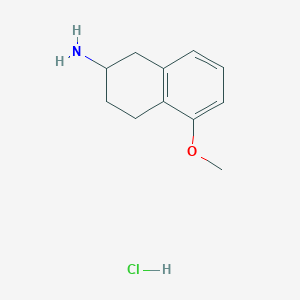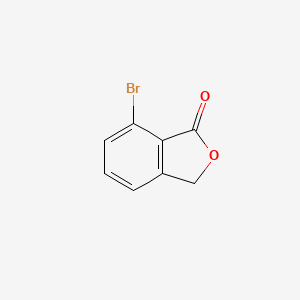
7-溴异苯并呋喃-1(3H)-酮
描述
7-Bromoisobenzofuran-1(3H)-one: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings. This compound is characterized by the presence of a bromine atom at the 7th position and a lactone ring, making it a brominated derivative of isobenzofuranone.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 7-Bromoisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes to study enzyme activities and cellular processes.
Medicine:
Drug Development: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, with specific properties.
安全和危害
生化分析
Biochemical Properties
7-Bromoisobenzofuran-1(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 7-Bromoisobenzofuran-1(3H)-one on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 7-Bromoisobenzofuran-1(3H)-one can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 7-Bromoisobenzofuran-1(3H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromoisobenzofuran-1(3H)-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 7-Bromoisobenzofuran-1(3H)-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 7-Bromoisobenzofuran-1(3H)-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
7-Bromoisobenzofuran-1(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic reactions can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity. Additionally, the compound can impact metabolic flux and metabolite levels, further modulating cellular responses .
Transport and Distribution
Within cells and tissues, 7-Bromoisobenzofuran-1(3H)-one is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 7-Bromoisobenzofuran-1(3H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can influence gene expression and DNA repair processes. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Isobenzofuranone: One common method involves the bromination of isobenzofuranone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at room temperature or slightly elevated temperatures.
Cyclization of Brominated Precursors: Another method involves the cyclization of brominated precursors, such as 2-bromo-2’-hydroxyacetophenone, under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for 7-bromoisobenzofuran-1(3H)-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromoisobenzofuran-1(3H)-one can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced lactone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Quinones or other oxidized forms.
Reduced Products: Dehalogenated or reduced lactone derivatives.
作用机制
The mechanism of action of 7-bromoisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activities. The bromine atom and lactone ring play crucial roles in its reactivity and interaction with molecular targets. The exact molecular pathways involved can vary based on the specific biological or chemical context.
相似化合物的比较
5-Bromobenzofuran: A brominated derivative of benzofuran with the bromine atom at the 5th position.
2-Bromobenzothiophene: A sulfur analog with a bromine atom at the 2nd position.
3-Bromothiophene: A brominated thiophene derivative with the bromine atom at the 3rd position.
Uniqueness:
Position of Bromine: The bromine atom at the 7th position in 7-bromoisobenzofuran-1(3H)-one provides unique reactivity compared to other brominated derivatives.
Lactone Ring: The presence of the lactone ring distinguishes it from other simple brominated benzofurans and thiophenes, offering different chemical and biological properties.
属性
IUPAC Name |
7-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYWJYGAQMPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547580 | |
| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105694-44-8 | |
| Record name | 7-Bromo-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


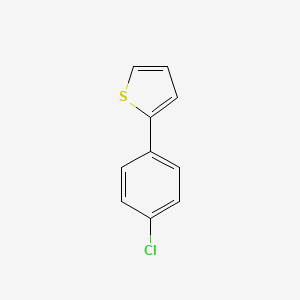
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
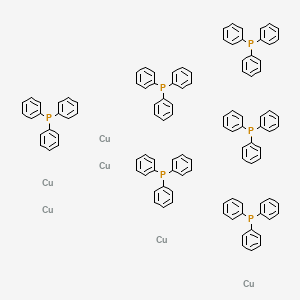
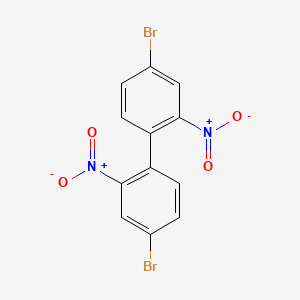
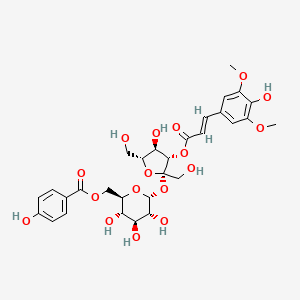
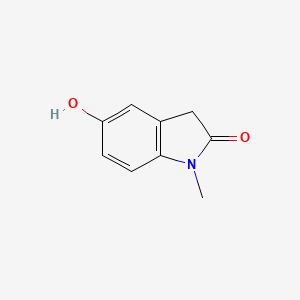
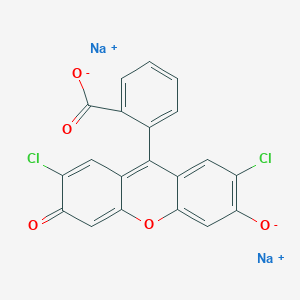
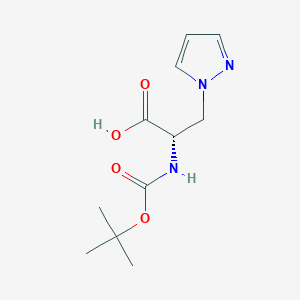
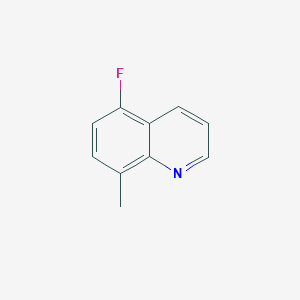

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)
